1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine
Description
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxy-3-methylphenylmethyl group and a 2-fluorophenyl group
Properties
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-15-19(24-2)9-8-16(20(15)25-3)14-22-10-12-23(13-11-22)18-7-5-4-6-17(18)21/h4-9H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTVLRYCBORIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the reaction of 1-(2,4-dimethoxy-3-methylphenyl)methanamine with 1-(2-fluorophenyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine
- 1-(2,4-Dimethoxy-3-methylphenyl)-ethanone
- 1-(2,4-Dimethoxy-3-methylphenyl)-propan-1-one
Uniqueness
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the presence of both a 2,4-dimethoxy-3-methylphenylmethyl group and a 2-fluorophenyl group on the piperazine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
